3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one
Description
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one is a ketone derivative featuring a 4-methyl-2-nitrophenoxy substituent. This compound is structurally characterized by a butan-2-one backbone with geminal dimethyl groups at the 3-position and an aromatic ether linkage to a nitro-substituted phenyl ring. The nitro group (-NO₂) and methyl (-CH₃) substituents on the phenoxy moiety confer distinct electronic and steric properties, making it relevant in agrochemical and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-5-6-11(10(7-9)14(16)17)18-8-12(15)13(2,3)4/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALKDJBQTNPUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one typically involves the reaction of 4-methyl-2-nitrophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like acetone. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carbonyl group.
Substituted phenoxy derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl group in the butanone moiety can also participate in nucleophilic addition reactions, further contributing to its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to five analogs with modifications in substituents, linkage types, or heteroatoms (Table 1).
Table 1. Structural and Physicochemical Comparison
Key Comparisons
Triadimefon (Agrochemical Analog)
- Structural Differences : Triadimefon replaces the nitro group with a chlorine atom and incorporates a triazole ring.
- Functional Impact: The chlorine atom and triazole group enhance systemic fungicidal activity by inhibiting ergosterol biosynthesis .
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one (Nitroaromatic Analog)
- Structural Differences: Features a conjugated α,β-unsaturated ketone system with a nitrophenyl group instead of a nitrophenoxy ether.
- Functional Impact: The enone system enables participation in Michael addition reactions, while the ether linkage in the target compound may improve hydrolytic stability .
3-((4-Nitrophenyl)thio)butan-2-one (Thioether Analog)
- Structural Differences : Substitutes oxygen in the ether linkage with sulfur.
- Functional Impact: The thioether increases lipophilicity (logP ~2.5 vs.
4-(4-Hydroxyphenyl)butan-2-one (Hydroxyaromatic Analog)
- Structural Differences : Replaces the nitro group with a hydroxyl (-OH) group.
- Functional Impact : The hydroxyl group is electron-donating, increasing susceptibility to oxidation. Regulatory assessments for fragrances highlight safety concerns tied to substituent electronegativity .
Biological Activity
3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one is an organic compound with the molecular formula C13H17NO4. It features a nitrophenoxy group attached to a butanone backbone, which contributes to its biological activity. The compound's unique structure allows for various chemical reactions, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates have the potential to interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of protein interactions. Additionally, the carbonyl group in the butanone moiety can participate in nucleophilic addition reactions, further contributing to its biological effects.
Cytotoxic Effects
Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like the nitro group is crucial for enhancing biological potency. For example, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Lines | IC50 Values (µM) |
|---|---|---|---|
| This compound | Anticancer | MCF-7, U-937 | Not specified |
| 4-Nitrophenol | Antibacterial | E. coli, S. aureus | 12.5 |
| 3,5-Dimethylphenol | Antifungal | C. albicans | 15.0 |
| 1-(4-Methylphenyl)-2-nitroethanol | Cytotoxic | HeLa | 8.0 |
Research Highlights
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. Studies suggest that it may act as a competitive inhibitor due to its structural similarity to substrate molecules.
- Apoptosis Induction : Flow cytometry assays on structurally related compounds indicate that they can induce apoptosis in cancer cell lines by increasing caspase activity, suggesting that similar mechanisms may be applicable to this compound .
- Comparative Studies : Comparative analysis with other nitrophenoxy compounds shows that the presence of methyl groups can enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the nitro group activates the aromatic ring for displacement by a ketone-bearing nucleophile. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and a base (e.g., K₂CO₃) to deprotonate the hydroxyl group of the nitro-substituted phenol, facilitating substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity.
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation requires H/C NMR and FT-IR, comparing peaks to analogous nitroaromatic ketones (e.g., triadimefon derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do its spectral features compare to structurally related molecules?
- Methodological Answer :
- NMR : The H NMR spectrum will show distinct aromatic proton signals (δ 7.5–8.5 ppm for nitro-substituted phenyl) and methyl groups (δ 1.2–1.5 ppm for geminal dimethyl). C NMR confirms the ketone carbonyl (δ ~205 ppm) and nitro-substituted carbons .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion ([M+H]⁺) and fragmentation patterns. Compare with databases for nitroaromatic ketones (e.g., triadimefon, [M+H]⁺ = 308.07) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) are diagnostic .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodological Answer :
- Light Sensitivity : Conduct accelerated degradation studies using UV light (λ = 254 nm) and monitor via HPLC. Nitroaromatic compounds often exhibit photolytic degradation, requiring amber glass storage .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For analogues like triadimefon, stability up to 150°C is typical .
Advanced Research Questions
Q. What strategies resolve contradictions in reported degradation pathways of nitroaromatic ketones in environmental matrices?
- Methodological Answer :
- Soil Studies : Spiked soil samples (e.g., varying organic matter content) are incubated under controlled conditions. Use LC-MS/MS to track degradation products (e.g., nitro-reduction to amines or hydroxylation). Contradictions arise from soil-specific microbial activity; metagenomic profiling can identify degradative microbial consortia .
- Isotopic Labeling : N-labeled compounds clarify whether nitro group reduction or side-chain oxidation dominates in different environments .
Q. How can enantioselective degradation pathways be analyzed for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol mobile phase to separate enantiomers. Compare degradation rates in enantiomerically enriched samples .
- Circular Dichroism (CD) : Monitor changes in CD signals during degradation to correlate enantiomeric excess with metabolic pathways .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying electrophilic (nitro group) and nucleophilic (ketone α-carbon) sites.
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Refine data using SHELXL, which handles twinning and disorder common in nitroaromatics .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O nitro) to explain packing motifs and stability .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents: How to design experiments to clarify this?
- Methodological Answer :
- Phase Solubility Studies : Measure solubility in a solvent series (e.g., water, ethanol, ethyl acetate, hexane) using UV-Vis spectroscopy. Nitro groups enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce it in water due to hydrophobic methyl groups .
- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like acetone or toluene .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
